molecular formula C14H6Cl3NO2 B2594657 6,8-dichloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one CAS No. 301194-54-7

6,8-dichloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B2594657
CAS No.: 301194-54-7
M. Wt: 326.56
InChI Key: OWLYKMMLRYZRIH-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one is a halogenated derivative of the 4H-3,1-benzoxazin-4-one scaffold, a heterocyclic system known for its diverse biological activities. The 4H-3,1-benzoxazin-4-one core is structurally distinct from other benzoxazinone subclasses (e.g., 4H-1,4-benzoxazin-3-one or 4H-1,3-benzoxazin-4-one) due to the positioning of oxygen and nitrogen atoms, which significantly influences its reactivity and bioactivity . This compound features three chlorine substituents: two on the benzoxazinone ring (positions 6 and 8) and one on the 2-chlorophenyl group. Such halogenation patterns are critical for enhancing herbicidal potency and molecular stability, as demonstrated in studies of analogous compounds .

Synthesis typically involves condensation of substituted anthranilic acid derivatives with acyl chlorides, followed by cyclization. For example, methyl anthranilate reacts with 2-chlorobenzoyl chloride under basic conditions to form the target compound . The presence of electron-withdrawing chlorine atoms enhances electrophilicity at the carbonyl group, facilitating interactions with biological targets such as plant hormone receptors .

Properties

IUPAC Name

6,8-dichloro-2-(2-chlorophenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl3NO2/c15-7-5-9-12(11(17)6-7)18-13(20-14(9)19)8-3-1-2-4-10(8)16/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLYKMMLRYZRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)O2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one typically involves the reaction of 2-chlorobenzoic acid with 2-amino-4,6-dichlorophenol under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the benzoxazinone ring. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies indicate that 6,8-dichloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one exhibits promising anticancer properties. For instance, a study identified this compound as part of a drug library screened for activity against multicellular spheroids, which are models for tumor growth. The compound demonstrated significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2), human lung carcinoma (SK-LU-1), and human breast cancer (MCF-7) .

Antimicrobial and Antiviral Properties

Beyond its anticancer potential, this compound has been reported to possess antimicrobial and antiviral activities. Compounds with similar structures have shown effectiveness against a range of pathogens, suggesting that this compound may also inhibit bacterial growth and viral replication .

Inhibitory Effects on Enzymes

The compound has been evaluated for its inhibitory effects on specific enzymes involved in inflammatory processes. The complement system, which plays a crucial role in inflammation and autoimmunity, has been targeted by compounds derived from the benzoxazine scaffold. This suggests that this compound could be developed into therapeutics aimed at modulating immune responses .

Case Studies and Research Findings

Study Focus Findings
Fayad et al. (2019)Anticancer ScreeningIdentified novel anticancer compounds through drug library screening; highlighted the efficacy of benzoxazine derivatives .
PMC6832932 (2019)Complement System InhibitionExplored the pharmacophore model based on benzoxazines; indicated potential for targeting inflammatory diseases .
MDPI (2024)Synthesis and ActivityDiscussed solvent-controlled synthesis leading to compounds with enhanced biological activity; emphasized the importance of structural diversity .

Mechanism of Action

The mechanism of action of 6,8-dichloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Halogenated Derivatives

  • 6,8-Dichloro-2-(2,4-dichlorophenyl)-4H-3,1-benzoxazin-4-one (3n): This derivative shares the 6,8-dichloro substitution on the benzoxazinone core but features a 2,4-dichlorophenyl group. The additional chlorine at the phenyl 4-position enhances herbicidal activity, as observed in IC50 values (Table 1) .
  • 2-((2,4-Dichlorophenoxy)methyl)-4H-3,1-benzoxazin-4-one (3m): Replacing the 2-chlorophenyl group with a 2,4-dichlorophenoxymethyl side chain retains herbicidal efficacy (IC50 = 0.25 mM vs. barnyard grass), comparable to commercial herbicides like 2,4-D .

Methoxy-Substituted Derivatives

  • 6,7-Dimethoxy-2-(phenoxymethyl)-4H-3,1-benzoxazin-4-one (3f): Methoxy groups at positions 6 and 7 reduce electrophilicity, leading to lower herbicidal activity (IC50 > 1 mM) compared to chlorinated analogues. Spectroscopic data (e.g., IR: 1751 cm⁻¹ for C=O) confirm structural integrity .

Phenyl-Substituted Derivatives

  • 2-(4-Chlorophenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one :
    A 4-chlorophenyl group combined with methoxy substituents results in moderate activity (IC50 ~0.5 mM). The chloro group enhances lipophilicity, while methoxy groups hinder receptor binding .
  • 6,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-3,1-benzoxazin-4-one :
    The trifluoromethyl group increases metabolic stability but reduces solubility, limiting its herbicidal application despite strong in vitro activity .

Data Tables

Table 1: Comparative Herbicidal Activity of Selected 4H-3,1-Benzoxazin-4-one Derivatives

Compound Substituents IC50 (mM, barnyard grass) Key Spectral Data (IR C=O, cm⁻¹)
6,8-Dichloro-2-(2-chlorophenyl) 6,8-Cl; 2-ClPh 0.28 1755
3m (2,4-dichlorophenoxymethyl) 2,4-ClPh-OCH2 0.25 1748
3f (6,7-dimethoxy-phenoxymethyl) 6,7-OCH3; Ph-OCH2 >1.0 1751
2-(4-Chlorophenyl)-6,7-dimethoxy 4-ClPh; 6,7-OCH3 0.48 1743

Key Research Findings

Halogenation Enhances Activity : Chlorine at positions 2 and 4 on the phenyl ring maximizes herbicidal potency by improving receptor binding and stability .

Synthetic Flexibility : The scaffold’s reactivity allows modular substitution, enabling tailored physicochemical properties (e.g., lipophilicity, solubility) .

Biological Activity

6,8-Dichloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one is a synthetic compound belonging to the benzoxazinone class, which has garnered attention due to its potential biological activities. Its structure is characterized by multiple chlorine substitutions and a benzoxazinone core, which may contribute to its pharmacological properties.

  • Molecular Formula : C14H6Cl3NO2
  • Molecular Weight : 326.56 g/mol
  • CAS Number : Not specified in the sources but can be referenced through chemical databases.

Anticancer Activity

Research indicates that benzoxazinone derivatives exhibit significant anticancer properties. In a study evaluating various analogs, compounds structurally related to this compound demonstrated cytotoxic effects against various cancer cell lines. Specifically, two related compounds showed IC50 values of 9.9 µM and 8.9 µM in P388 leukemia cells, suggesting that structural modifications can enhance anticancer activity .

Antimicrobial Activity

Benzoxazinones have been reported to possess antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The presence of chlorine atoms in the structure may enhance these activities by increasing lipophilicity and membrane permeability .

Anti-inflammatory Activity

Some benzoxazinone derivatives are noted for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways. Although direct studies on this compound are scarce, its structural analogs have been linked to reduced inflammation in various models .

Structure-Activity Relationship (SAR)

The biological activity of benzoxazinones like this compound can be significantly influenced by their chemical structure. The following table summarizes key structural features and their associated biological activities:

Structural FeatureBiological ActivityReference
Presence of chlorine substituentsIncreased cytotoxicity
Benzoxazinone coreAntimicrobial properties
Substituents on the phenyl ringEnhanced anti-inflammatory

Case Studies

  • Cytotoxicity Study : A study investigated the cytotoxic effects of various benzoxazinones on P388 leukemia cells. Compounds with similar structures to this compound exhibited significant growth inhibition at micromolar concentrations .
  • Antimicrobial Efficacy : Another research focused on the antimicrobial potential of benzoxazinone derivatives against common bacterial strains. Compounds demonstrated effective inhibition zones in agar diffusion assays .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6,8-dichloro-2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one?

  • Methodological Answer : The compound is typically synthesized via cyclodehydration of N-acylated anthranilic acid derivatives. For example, silica-bound benzoyl chloride (SBBC) can act as a dehydrating agent in solid-phase synthesis, enabling efficient cyclization of 2-acylaminobenzoic acids . Alternative methods include microwave-assisted reactions using cyanuric chloride/N,N-dimethylformamide complexes, which enhance reaction rates and yields (e.g., 2,2'-arylene-substituted bis-benzoxazinones synthesized at 80–90% yield) .

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • IR Spectroscopy : Key absorption bands (e.g., υC=N at ~1600–1640 cm⁻¹, υC=O at ~1720 cm⁻¹) confirm the oxazinone ring and substituents .
  • ¹H-NMR : Signals for aromatic protons (δ 6.8–8.3 ppm) and substituents (e.g., OCH₃ at δ 3.7–3.9 ppm) provide positional clarity .
  • Microanalytical Data : Elemental analysis (C, H, N) ensures purity and stoichiometric accuracy .

Q. What are the standard protocols for evaluating its antibacterial activity?

  • Methodological Answer : Derivatives are tested against Gram-positive and Gram-negative bacterial strains using agar diffusion or broth dilution assays. For instance, 2-substituted aminobenzoic acid derivatives (e.g., compounds 3 , 4 , 7a , 8b ) showed moderate activity (MIC: 32–64 µg/mL), with activity linked to electron-withdrawing substituents enhancing membrane penetration .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock 4.0) and DFT studies model ligand-receptor interactions. For example:

  • Docking : Simulations using MGL tools and Discovery Studio Visualizer identify binding affinities to targets like human neutrophil elastase (e.g., RMSD <2.0 Å indicates reliable poses) .
  • DFT : Calculated logP values and excited-state intramolecular proton transfer (ESIPT) profiles predict solubility and photostability .

Q. What mechanistic insights explain contradictory reactivity in ring-opening reactions?

  • Methodological Answer : Steric and electronic factors dominate. For instance:

  • Steric Hindrance : Bulky substituents at position 2 (e.g., tetrachlorophenyl groups) slow hydrazine-induced ring-opening, favoring hydrazide formation over quinazolinones .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) increase electrophilicity at the C=O site, accelerating nucleophilic attack .

Q. How do substituent variations impact structure-activity relationships (SAR)?

  • Methodological Answer : Systematic SAR studies reveal:

  • Antibacterial Activity : Chlorine atoms at positions 6 and 8 enhance lipophilicity, improving membrane permeability .
  • Anti-Cancer Potential : 4-Chlorophenyl substituents increase intercalation with DNA topoisomerase II, as shown in cytotoxicity assays (IC₅₀: 8–15 µM) .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer : Critical factors include:

  • Assay Conditions : Varying pH, solvent polarity (e.g., DMSO vs. ethanol), and bacterial strain selection can alter MIC values .
  • Synthetic Purity : Impurities from incomplete cyclization (e.g., residual anthranilic acid) may skew results, necessitating HPLC validation (>95% purity) .

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